molecular formula C9H17NO2 B8221740 8,8-Dimethoxy-3-azabicyclo[3.2.1]octane

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane

Cat. No. B8221740
M. Wt: 171.24 g/mol
InChI Key: KANBULSMSRIOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, exhibits a range of biological activities. Research emphasizes stereoselective preparation of this structure, crucial for controlling the bicyclic scaffold's formation (Rodríguez et al., 2021).

Structural and Conformational Studies

The 8-β-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives, researched for their conformational properties, offer insights into stereochemistry and molecular interactions (Izquierdo et al., 1991).

Development of Bioactive Molecules

The 2,8-diheterobicyclo[3.2.1]octane ring systems, found in various biologically active natural products, serve as versatile building blocks in organic synthesis, highlighting their significance in medicinal chemistry (Flores & Díez, 2014).

Novel Synthetic Approaches

Research includes novel synthetic methods for constructing 8-azabicyclo[3.2.1]octane frameworks, expanding the toolbox for creating complex molecules (Burke et al., 1999).

Applications in Organic Chemistry

Studies on the chemistry of 8-azabicyclo[3.2.1]octanes reveal their potential in creating diverse organic compounds, demonstrating their role in innovative chemical syntheses (Baylis & Thomas, 2007).

Synthesis of Proline Analogues

Efforts to synthesize 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, from simple materials, underline the compound's utility in biochemistry (Casabona et al., 2007).

Exploration of Chemical Properties

Research on the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton to the 6-azabicyclo[3.2.1]octane system reflects the interest in understanding the chemical behavior of these structures (Holmes et al., 1983).

Conformational Analysis of Esters

Studies focusing on the structural and conformational analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid enhance our understanding of molecular dynamics and interactions (Diez et al., 1991).

properties

IUPAC Name

8,8-dimethoxy-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)7-3-4-8(9)6-10-5-7/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBULSMSRIOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CCC1CNC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dimethoxy-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.